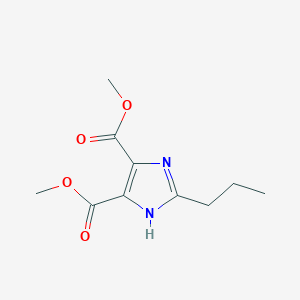

dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate-related compounds often involves hydrothermal or solvothermal conditions. For instance, new complexes with luminescent properties were synthesized using hydrothermal methods, highlighting the compound's utility in creating materials with potential applications in luminescence sensing and other areas (Fan et al., 2012).

Molecular Structure Analysis

Molecular structure analysis through techniques such as single crystal X-ray diffraction reveals the intricate details of these compounds. Research shows that these compounds can crystallize in specific space groups, forming isostructural solid-state frameworks, which can be leveraged for various applications, including fluorescence sensors due to their sensitive emission bands (Shi et al., 2015).

Chemical Reactions and Properties

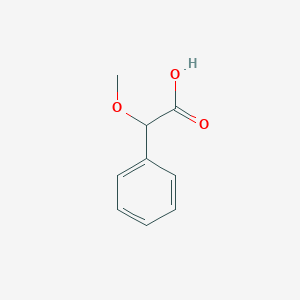

Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate undergoes fascinating chemical reactions, showcasing its reactivity with other substances. For example, its reaction with styrene oxide produces specific acid derivatives, highlighting the potential for synthetic applications and the formation of novel compounds with unique properties (Cooper & Irwin, 1975).

Physical Properties Analysis

The physical properties of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate derivatives, such as their luminescent behavior, are of significant interest. Complexes derived from this compound have been found to exhibit blue fluorescent emissions, suggesting their utility as blue luminescence materials (Fan et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity and the ability to form complexes with metals, demonstrate their versatility in synthesis and potential applications. The formation of metal-organic frameworks with imidazole dicarboxylate ligands showcases a wide range of coordination modes and strong coordination ability, further illustrating the compound's utility in creating materials with desired properties (Jia et al., 2014).

Applications De Recherche Scientifique

Luminescence Sensing

Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized, demonstrating selective sensitivity to benzaldehyde derivatives through characteristic emission bands. These findings suggest potential applications in fluorescence sensing of chemicals, highlighting the role of imidazole derivatives in the development of sensitive luminescent sensors (Shi et al., 2015).

Synthesis and Structural Analysis

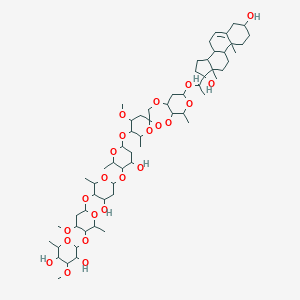

The synthesis of imidazo[4,5-d]pyridazines from inverse electron demand cycloadditions of 2-substituted imidazoles with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate was investigated. This chemistry was applied to the synthesis of structures related to marine alkaloids, showcasing the utility of imidazole derivatives in synthesizing complex structures with potential biological activity (Wan et al., 2001).

Reactivity and Spectroscopic Characterization

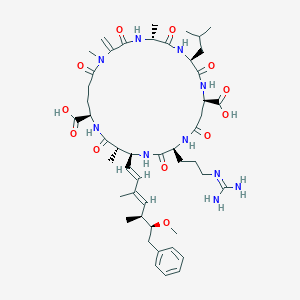

The reactivity of newly synthesized imidazole derivatives was explored through spectroscopic characterization and computational study, revealing insights into their reactive properties. These derivatives demonstrated potential interactions with proteins, indicating possible biomedical applications (Hossain et al., 2018).

Organic Synthesis and Chemical Transformations

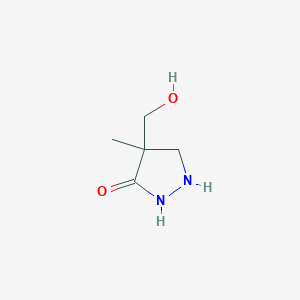

Research on dimethyl 2-bromo-1-(thietan-3-yl)-1H-imidazole-4,5-dicarboxylates showcased their role in organic synthesis, particularly in reactions leading to various hydrazides and pyridazine diones. Such studies underscore the importance of imidazole derivatives in facilitating diverse chemical transformations (Khaliullin et al., 2015).

Coordination Polymers and Luminescent Properties

The use of multifunctional imidazole dicarboxylates as spacers in the construction of transition-metal coordination polymers was explored, resulting in structures with potential applications in photoluminescence. This research highlights the versatility of imidazole derivatives in the creation of materials with desirable optical properties (Xiong et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-4-5-6-11-7(9(13)15-2)8(12-6)10(14)16-3/h4-5H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBHVVBYDOTMMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570231 |

Source

|

| Record name | Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

CAS RN |

124750-59-0 |

Source

|

| Record name | Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.